molecular formula C6H3N3O8 B3031882 Styphnic acid CAS No. 82-71-3

Styphnic acid

Cat. No.: B3031882
CAS No.: 82-71-3
M. Wt: 245.1 g/mol
InChI Key: IXHMHWIBCIYOAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Styphnic acid, also known as 2,4,6-trinitro-1,3-benzenediol, is a yellow astringent acid that forms hexagonal crystals. It is used in the manufacture of dyes, pigments, inks, medicines, and explosives such as lead styphnate. This compound is a low-sensitivity explosive, similar to picric acid, but it explodes upon rapid heating .

Preparation Methods

Styphnic acid can be prepared by the nitration of resorcinol with a mixture of nitric and sulfuric acid . This process involves the following steps:

Industrial production methods typically follow similar synthetic routes but on a larger scale, ensuring the reaction conditions are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Styphnic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, and various metal oxides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

Styphnic acid does not have a known biological mechanism of action. Its effects are primarily related to its chemical properties, such as its ability to form explosive compounds and its use in various industrial applications.

Comparison with Similar Compounds

Styphnic acid is similar to other trinitrophenols, such as picric acid. Both compounds are moderately strong acids and can displace carbon dioxide from solutions of sodium carbonate . this compound is unique in its specific applications, particularly in the manufacture of lead styphnate for explosives .

Similar Compounds

  • Picric acid
  • 2,4-dinitrophenol
  • 2,4,6-trinitrotoluene (TNT)

This compound stands out due to its specific use in the production of lead styphnate and its unique chemical properties.

Properties

IUPAC Name

2,4,6-trinitrobenzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3O8/c10-5-2(7(12)13)1-3(8(14)15)6(11)4(5)9(16)17/h1,10-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHMHWIBCIYOAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N3O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058880
Record name 1,3-Benzenediol, 2,4,6-trinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Trinitroresorcinol appears as a yellowish, crystalline solid. Used as a priming agent. Very sensitive to heat. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments. Under prolonged exposure to fire or heat the containers may explode violently., Water or Solvent Wet Solid, Yellow solid; [Merck Index] Ellipsoid particles; [Olin Winchester Ammunition MSDS]
Record name TRINITRORESORCINOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/12904
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-Benzenediol, 2,4,6-trinitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Styphnic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18388
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

82-71-3
Record name TRINITRORESORCINOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/12904
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Styphnic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Styphnic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Styphnic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36932
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Benzenediol, 2,4,6-trinitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Benzenediol, 2,4,6-trinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Styphnic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.306
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name STYPHNIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4TJB1U00D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

U.S. Pat. No. 2,945,890 to Allan shows a method of preparing 2,4-dinitroresorcinol using a sulfuric acid/nitric acid nitrating solution. Apparently, however, styphnic acid (2,4,6-trinitroresorcinol), an undesirable and explosive side product, is also produced in fairly substantial quantities.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A process for the preparation of styphnic acid comprising adding a liquid suspension containing from about 4 to about 20 percent weight/volume of 2,4-dinitroso resorcinol over a period of time sufficient to form styphnic acid to a nitric acid solution containing between 45 and 100 percent by weight of nitric acid, said solution being maintained at a temperature in the range from about 45° to 100°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Styphnic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Styphnic acid
Reactant of Route 3
Styphnic acid
Reactant of Route 4
Reactant of Route 4
Styphnic acid
Reactant of Route 5
Styphnic acid
Reactant of Route 6
Styphnic acid
Customer
Q & A

Q1: What is the molecular formula and weight of styphnic acid?

A1: The molecular formula of this compound is C6H3N3O8, and its molecular weight is 245.11 g/mol.

Q2: What are the spectroscopic characteristics of this compound?

A2: this compound exhibits characteristic peaks in various spectroscopic techniques.

  • FTIR: The presence of nitro groups (NO2) is confirmed by strong absorption bands around 1540 cm−1 and 1340 cm−1, corresponding to asymmetric and symmetric stretching vibrations, respectively. The hydroxyl groups (OH) show a broad absorption band around 3200 cm−1 due to O-H stretching vibrations. []
  • UV-Vis: Aqueous solutions of this compound display pH-dependent absorbance maxima. At pH 6.8–7.0, the molar absorptivity is (1.63 ± 0.03) × 104 L/mol·cm at the absorbance maxima. []
  • ESI-MS: Studies using electrospray ionization mass spectrometry (ESI-MS) reveal characteristic fragmentation patterns for this compound, including the loss of NO2, OH, O, NO, CO, CNO, and CNO2 groups. The "ortho effect," involving the transfer of a hydroxy hydrogen to oxygen followed by OH loss, is predominant. []

Q3: How stable is this compound under various conditions?

A3: this compound exhibits varying stability depending on the conditions:

  • Thermal Stability: TNR is thermally stable up to a certain temperature, beyond which it undergoes exothermic decomposition. The thermal decomposition behavior has been studied using techniques like DSC and TG-DTG. [, , ]
  • Aqueous Stability: It is stable in water at ordinary temperatures but decomposes rapidly in boiling water. []
  • pH Sensitivity: The chemical properties of this compound are influenced by pH. For instance, its molar absorptivities and absorbance maxima in aqueous solutions are pH-dependent. []

Q4: What are the compatibility issues associated with this compound?

A4: Being an explosive, TNR requires careful handling and storage. Specific compatibility data would depend on the intended application and should be determined through appropriate testing.

Q5: What are the primary applications of this compound?

A5: this compound is primarily known for its use in:

  • Explosives: It is a precursor to lead styphnate, a highly sensitive explosive widely used in detonators and primers for ammunition. [, ]
  • Photocatalysis: N-doped titanium oxide photocatalysts prepared using this compound have shown promise in degrading pollutants under UV and visible light irradiation. []
  • Adsorption: Research indicates that activated carbon can effectively adsorb this compound from aqueous solutions, with adsorption capacity influenced by factors such as surface area and surface oxygen content. [, ]

Q6: How can this compound be removed from plant effluents?

A6: While the specific method wasn't detailed in the provided abstracts, the removal of this compound from plant effluents is a concern addressed in environmental research. [] This likely involves techniques like adsorption, chemical treatment, or biodegradation.

Q7: Has computational chemistry been used to study this compound?

A7: Yes, computational methods have been employed to study various aspects of this compound and its derivatives:

  • Structure and Energetics: Density functional theory (DFT) calculations have been used to investigate the electronic structure, absorption spectra, and thermodynamic properties of this compound and its metal salts. []
  • Thermal Decomposition: Computational studies have been used to understand the thermal decomposition mechanisms of TNR and its salts, providing insights into the reaction pathways and products formed. [, ]
  • Heats of Formation: Computational approaches, such as isodesmic reactions and the Politzer approach, have been utilized to calculate the gas-phase and solid-state heats of formation for this compound and its derivatives. []

Q8: How do structural modifications affect the properties of this compound derivatives?

A8: Research suggests that:

  • Metal Salt Formation: Forming metal salts with potassium, barium, or lead significantly impacts this compound's electronic structure and thermodynamic properties. For instance, these salts tend to decrease enthalpy, entropy, free energy, and heat capacity with increasing temperature compared to pure this compound. []
  • Impact Sensitivity: A correlation between band gap and impact sensitivity has been observed for this compound and its metal salts. []
  • Position of Substituents: The position of nitro and hydroxyl groups influences the fragmentation pathways observed in ESI-MS, with the "ortho effect" being more pronounced in compounds with hydroxyl groups ortho to nitro groups. []

Q9: What are the known toxicological effects of this compound and its derivatives?

A9: While specific toxicity data wasn't detailed in the abstracts, some information can be gleaned:

  • Occupational Hazards: Tetrazene, a sensitizer used in combination with lead styphnate in detonators, is known to cause occupational asthma, rhinitis, and dermatitis. []
  • Acute Toxicity: Studies on desensitized primer compounds, including this compound and lead styphnate, revealed that acute toxicity to aquatic organisms (Daphnia magna, Lepomis macrochirus, and Pimephales promelas) was primarily attributed to the high pH resulting from the desensitization process. []

Q10: Are there any strategies for mitigating the environmental impact of this compound?

A10: While detailed strategies weren't outlined in the abstracts, potential approaches for mitigating the environmental impact of this compound could include:

  • Developing environmentally friendly alternatives: Exploring less toxic and more biodegradable substitutes for TNR in its various applications, particularly in explosives. []
  • Improving waste management practices: Implementing effective methods for treating and disposing of this compound-containing waste to minimize its release into the environment. []
  • Developing remediation technologies: Exploring techniques for removing or degrading this compound from contaminated water and soil. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.